molecular formula C28H19N3O3S B2737682 N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide CAS No. 477536-13-3

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide

Cat. No.: B2737682
CAS No.: 477536-13-3
M. Wt: 477.54
InChI Key: GUIXOMBLZOFCGI-UHFFFAOYSA-N
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Description

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide is a complex organic compound that features a benzoxazole moiety linked to a benzamide structure through a thiourea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired thiourea linkage . The general reaction scheme is as follows:

    Step 1: Synthesis of 2-aminobenzoxazole from o-aminophenol and cyanogen bromide.

    Step 2: Reaction of 2-aminobenzoxazole with benzoyl isothiocyanate in the presence of a base to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis . The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the disruption of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]oxazol-2-ylcarbamothioyl)-2-benzoylbenzamide
  • N-(benzo[d]oxazol-2-ylcarbamothioyl)-4-methoxybenzamide

Uniqueness

N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzoxazole derivatives.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O3S/c32-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(33)31-28(35)29-22-10-6-9-21(17-22)27-30-23-11-4-5-12-24(23)34-27/h1-17H,(H2,29,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIXOMBLZOFCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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